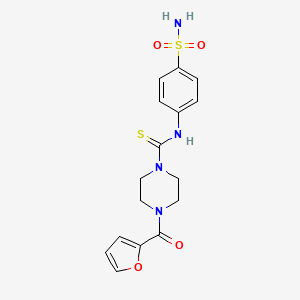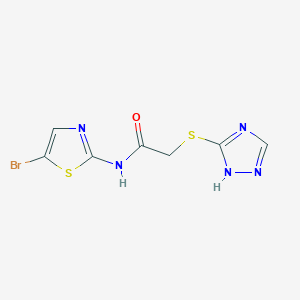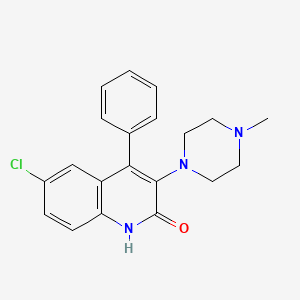![molecular formula C20H12N4O5 B10866789 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline](/img/structure/B10866789.png)
2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline: is a chemical compound with the following structural formula:
C20H12N4O5
It belongs to the class of quinoxaline derivatives and exhibits interesting biological properties. Quinoxalines are known for their broad-spectrum antibacterial activity, while triazoles have been explored as antimicrobial agents . This compound combines both features, making it a promising candidate for various applications.
Preparation Methods
Synthetic Routes: The synthesis of 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline involves aromatic nucleophilic substitution reactions. Specifically, it is prepared by reacting 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale production.
Chemical Reactions Analysis
Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported, but further research could explore these aspects.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions. Further studies are needed to elucidate the exact products.
Scientific Research Applications
Chemistry:
Antimicrobial Properties: As mentioned earlier, this compound exhibits antibacterial and antifungal activities. It could be explored as a potential antimicrobial agent.
Structural Modifications: Incorporating piperazine or piperidine subunits may enhance its antimicrobial properties.
Antiviral Activity: Compound 8b showed promising antiviral activity in vitro. Further investigations could explore its potential as an antiviral agent.
Drug Development: Given its unique structure, this compound might serve as a starting point for designing novel drugs.
Mechanism of Action
The exact mechanism by which 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline exerts its effects remains to be fully elucidated. It likely interacts with specific molecular targets and pathways, affecting cellular processes.
Comparison with Similar Compounds
While no direct comparison data are available, future research could explore similar compounds and highlight the uniqueness of 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline.
Properties
Molecular Formula |
C20H12N4O5 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[3-nitro-4-(4-nitrophenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C20H12N4O5/c25-23(26)14-6-8-15(9-7-14)29-20-10-5-13(11-19(20)24(27)28)18-12-21-16-3-1-2-4-17(16)22-18/h1-12H |
InChI Key |
GKOPXBVURZJNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]](/img/structure/B10866709.png)
![4-(3-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866714.png)
![(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10866725.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)
![Ethyl 4-({[2-(3-methylbutanoyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10866745.png)



![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B10866762.png)

![2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid](/img/structure/B10866771.png)

![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)
